molecular formula C4Cl2F3N3 B12861316 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine

2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine

Cat. No.: B12861316
M. Wt: 217.96 g/mol
InChI Key: WDKAIRUWWMHPJW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine is a versatile 1,3,5-triazine-based building block designed for research and development applications. The 1,3,5-triazine scaffold is a nitrogen-rich heterocycle known for its electron-deficient properties, making it a valuable scaffold in medicinal chemistry and materials science . This compound is functionally defined by its two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution, allowing for sequential and selective derivatization . The presence of the trifluoromethyl group is a key feature, as this moiety is known to significantly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and overall bioavailability . Compounds featuring the 1,3,5-triazine structure have demonstrated significant potential in pharmaceutical research, showing promise as inhibitors for various biological targets . For instance, structurally related dimorpholino-triazine derivatives have been developed as potent pan-class I PI3K and mTOR inhibitors for oncology research, highlighting the therapeutic relevance of this chemical class . Furthermore, the trifluoromethyl group contributes to applications in the development of advanced materials. The high electronegativity and stability of the carbon-fluorine bond can be utilized in creating dyes, analytical reference compounds, and performance additives . Researchers can leverage this reagent as a key synthetic intermediate to generate a diverse array of novel compounds for use in drug discovery programs, as well as in the synthesis of specialty chemicals and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F3N3/c5-2-10-1(4(7,8)9)11-3(6)12-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKAIRUWWMHPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process

  • Reactants : 2,4-dichloro-6-hydroxy-1,3,5-triazine and trifluoromethyl-substituted phenylamine.
  • Catalysts : Sodium hydroxide or potassium carbonate.
  • Reaction Conditions :
    • Temperature: 80°C to 100°C.
    • Atmosphere: Inert (to prevent side reactions).
  • Purification :
    • Filtration and recrystallization.
    • Chromatography for final purification.

Advantages

  • High yield and purity.
  • Industrial scalability using continuous flow reactors.

Challenges

  • Requires precise control of reaction conditions to avoid unwanted by-products.

Cyclization Reactions

Cyclization is a common approach for synthesizing triazine derivatives from simpler precursors.

Process

  • Starting Materials :
    • N-amidino-S-alkylisothiourea salts.
    • Trifluoroacetic acid ester as a cyclizing agent.
  • Reaction Conditions :
    • Temperature: Between -40°C and boiling point of the solvent (preferably -20°C to 120°C).
    • Solvent: Alcohols such as methanol or ethanol.
  • Procedure :
    • Cyclization reaction occurs in tubular reactors.
    • Acidic by-products are neutralized using bases like alkali metal hydroxides or amines.

Yield

Cyclization reactions typically achieve yields between 80% and 100%, depending on the reactants used.

Suzuki Coupling Reaction

This method utilizes cyanuric chloride and trifluoromethyl-substituted phenylboronic acid as raw materials.

Process

  • Catalyst : Magnetic silicon dioxide-supported palladium complex.
  • Reaction Conditions :
    • Mild temperatures.
    • Solvent recovery after reaction completion.
  • Purification :
    • Recrystallization and drying to obtain pure product.

Advantages

  • Green and efficient process.
  • High catalytic efficiency with recyclable catalysts.

Comparison of Methods

Method Key Reactants Catalyst Yield Advantages Challenges
Nucleophilic Substitution Hydroxy-triazine & phenylamine NaOH/K₂CO₃ High Scalable; high purity Requires inert atmosphere
Cyclization Amidino salts & trifluoroacetic ester Alkali metal hydroxides Up to 100% High yield; broad scope Sensitive to solvent conditions
Suzuki Coupling Cyanuric chloride & phenylboronic acid Pd complex High Environmentally friendly; recyclable Requires specialized catalysts

Notes on Reaction Optimization

  • Temperature Control : Precise temperature management is crucial for avoiding side reactions and maximizing yield.
  • Catalyst Selection : Palladium-based catalysts are preferred for their high activity and recyclability in coupling reactions.
  • Atmosphere Management : Using inert gases prevents oxidation or hydrolysis during synthesis.

Biological Activity

2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine is a member of the triazine family, known for its diverse biological activities. This compound has been studied for its potential applications in agriculture as a herbicide and in pharmaceuticals for its antimicrobial and anticancer properties. The following sections outline the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. Various methods have been reported in the literature, including the use of cyanuric chloride as a precursor to facilitate the introduction of trifluoromethyl groups. The optimization of reaction conditions is crucial for achieving high yields and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated a series of triazine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for several derivatives ranged from 6.25 to 12.5 μg/mL, indicating potent activity against pathogenic microorganisms .

CompoundMIC (μg/mL)Activity Type
3f6.25Antibacterial
3g12.5Antibacterial
3h10.0Antifungal
3i8.0Antifungal

Anticancer Activity

The triazine core has been linked to anticancer activity due to its ability to inhibit various enzymes involved in tumorigenesis. Studies have shown that modifications on the triazine ring can enhance its cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure have demonstrated the ability to induce apoptosis in cancer cells and inhibit proliferation through enzyme inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazine derivatives act as inhibitors of key enzymes involved in metabolic pathways that are crucial for cancer cell survival.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA or RNA, disrupting their function and leading to cell death.
  • Antimicrobial Mechanisms : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

  • Antimicrobial Evaluation : A comprehensive study screened various triazine derivatives against multiple pathogens, confirming their efficacy and low toxicity profiles. The promising results indicate potential for development into new antimicrobial agents .
  • Anticancer Studies : Research focused on the modification of triazine structures has led to compounds that effectively target cancer cells with minimal side effects. The structure-activity relationship (SAR) studies highlighted how specific substitutions can enhance biological activity .

Comparison with Similar Compounds

Halogenated Triazines with Electron-Withdrawing Groups

  • 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine :

    • Substituents : -Cl (positions 2,4), -CF₃ (position 6).
    • Reactivity : High electrophilicity at C-2 and C-4 due to -CF₃.
    • Applications : Antimicrobial agents, dopamine ligand precursors .
  • 2,4-Dichloro-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazine :

    • Substituents : -Cl (positions 2,4), -O-CF(CF₃)₂ (position 6).
    • Reactivity : Enhanced leaving-group ability at C-6 due to the hexafluoropropoxy group.
    • Applications : Intermediate for cystic fibrosis transmembrane conductance regulator (CFTR) activators .

Sulfur-Containing Triazines

  • 2,4-Dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine :
    • Substituents : -Cl (positions 2,4), -S-(3-methylbutan-2-yl) (position 6).
    • Reactivity : Thioether group reduces electrophilicity compared to -CF₃.
    • Applications : Chemoselective reactions in organic synthesis .

Amine-Modified Triazines

  • 2,4-Dichloro-6-morpholino-1,3,5-triazine: Substituents: -Cl (positions 2,4), -N-morpholino (position 6). Reactivity: Morpholine introduces steric hindrance, slowing further substitutions. Applications: Precursor for PI3K/mTOR inhibitors (e.g., PQR514) and amino acid derivatives .
  • 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine :

    • Substituents : -Cl (positions 2,4), -N-piperidinyl (position 6).
    • Reactivity : Piperidine enhances solubility in polar solvents.
    • Applications : Anticancer agent synthesis (e.g., enasidenib analogs) .

Aromatic and Alkoxy-Substituted Triazines

  • 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine :

    • Substituents : -Cl (positions 2,4), -C₆H₄-OCH₃ (position 6).
    • Reactivity : Methoxyphenyl group stabilizes via resonance, reducing electrophilicity.
    • Applications : UV absorber in materials science (e.g., bis(resorcinyl) triazine derivatives) .
  • 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine :

    • Substituents : -Cl (positions 2,4), -O-C₁₈H₃₇ (position 6).
    • Reactivity : Long alkyl chain imparts hydrophobicity.
    • Applications : Surfactant or stationary phase in HPLC .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
This compound C₄Cl₂F₃N₃ 224.95 -CF₃, -Cl Antimicrobial ligands
2,4-Dichloro-6-morpholino-1,3,5-triazine C₇H₈Cl₂N₄O 235.07 -N-morpholino, -Cl PI3K/mTOR inhibitors
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine C₁₀H₇Cl₂N₃O 264.09 -C₆H₄-OCH₃, -Cl UV absorbers
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine C₂₁H₃₇Cl₂N₃O 418.44 -O-C₁₈H₃₇, -Cl HPLC analysis

Research Findings and Trends

  • Antimicrobial Activity: The trifluoromethyl derivative exhibits broad-spectrum activity, while morpholino and piperidinyl analogs are more specialized in targeting enzymes like PI3K .
  • Material Science : Aromatic substituents (e.g., methoxyphenyl) improve UV absorption efficiency due to extended conjugation .
  • Synthetic Flexibility : Alkoxy and thioether groups allow tuning of hydrophobicity for applications in drug delivery or chromatography .

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A general approach involves reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with trifluoromethyl-containing nucleophiles under controlled conditions. For example, in related triazine derivatives, substitution reactions are performed at 0–60°C using bases like NaOH and catalysts such as tetrabutylammonium hydrogensulfate (TBAHS) to enhance reactivity . Optimization strategies include:
  • Temperature Control : Stepwise temperature adjustments (e.g., 0°C for initial substitution, followed by room temperature for completion) to minimize side reactions.
  • Stoichiometry : Maintaining a 1:1 molar ratio of cyanuric chloride to the nucleophile (e.g., trifluoromethylphenol) to ensure selective mono- or di-substitution .
  • Catalysts : TBAHS improves reaction efficiency by facilitating phase transfer in biphasic systems .
    Yields up to 65–70% are achievable under optimized conditions, with purity confirmed via UPLC and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for confirming the presence and electronic environment of the trifluoromethyl group. 13C^{13}\text{C} and 1H^{1}\text{H} NMR resolve chlorine and aromatic proton signals, with coupling constants (e.g., 3JHF^3J_{H-F}) providing insights into substituent orientation .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.059) reveal bond lengths and angles, confirming the planar triazine ring and substituent geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 410.1411 for a related triazine derivative) and isotopic patterns due to chlorine atoms .

Q. How is this compound utilized as a monomer in polymer chemistry?

  • Methodological Answer : The compound serves as a reactive monomer due to its two chlorine atoms, which undergo step-growth polymerization with diols, diamines, or thiols. For example:
  • Polymer Design : Reacting with resorcinol derivatives yields UV-absorbing polymers, where the trifluoromethyl group enhances thermal stability and hydrophobicity .
  • Functionalization : Post-polymerization modifications (e.g., introducing photoactive groups) are enabled by remaining reactive sites on the triazine core .
    Structural modifications (e.g., varying substituents) tailor solubility, glass transition temperatures (TgT_g), and optical properties .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound compared to other substituents?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the triazine ring, increasing susceptibility to nucleophilic attack at the 4-position. This contrasts with electron-donating groups (e.g., methoxy in 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine), which stabilize the ring and slow substitution kinetics . Computational studies (e.g., DFT) quantify these effects:
  • Hammett Constants : The I-I effect of CF3-CF_3 (σm=0.43\sigma_m = 0.43) accelerates reactions with nucleophiles like amines or phenols.
  • Reactivity Trends : Substituents alter regioselectivity; for example, CF3-CF_3 directs nucleophiles to the 4-position, while OCH3-OCH_3 favors the 2-position .

Q. What strategies are employed to resolve discrepancies in reported biological activities of triazine derivatives, such as enzyme inhibition efficacy?

  • Methodological Answer : Variability in biological data often arises from:
  • Purity Issues : Impurities >2% (e.g., unreacted starting materials) can skew assay results. Rigorous purification (e.g., column chromatography, recrystallization) and purity validation via HPLC (>98%) are critical .
  • Assay Conditions : Differences in buffer pH, temperature, or enzyme isoforms (e.g., VEGFR-2 vs. FGFR-1) affect inhibition values. Standardized protocols (e.g., IC50_{50} measurements at 25°C in Tris-HCl buffer) improve reproducibility .
  • Structural Analogues : Subtle changes (e.g., replacing CF3-CF_3 with Cl-Cl) alter binding affinities. Comparative studies using isosteric substitutions clarify structure-activity relationships .

Q. How can researchers design this compound derivatives for targeted drug delivery systems?

  • Methodological Answer :
  • Prodrug Functionalization : The chlorine atoms are replaced with pH-sensitive linkers (e.g., hydrazones) that release drugs in acidic environments (e.g., tumor tissues) .
  • Polymer Conjugation : Covalent attachment to PEGylated polymers enhances solubility and prolongs circulation half-life. For example, triazine-PEG copolymers self-assemble into nanoparticles for controlled release .
  • Receptor Targeting : Introducing folate or RGD peptides via amine-reactive triazine sites improves tumor-specific uptake .

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